2-Cyclopentyl-1,3,2-dioxaborinane
Overview
Description
Preparation Methods
2-Cyclopentyl-1,3,2-dioxaborinane can be synthesized through various methods. One common synthetic route involves the reaction of cyclopentylboronic acid with ethylene glycol under acidic conditions to form the boronic ester . The reaction typically requires a solvent such as tetrahydrofuran and is carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Cyclopentyl-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding boronic acid.
Reduction: It can be reduced to form the corresponding borane.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . Major products formed from these reactions include cyclopentylboronic acid, cyclopentylborane, and substituted cyclopentyl derivatives .
Scientific Research Applications
2-Cyclopentyl-1,3,2-dioxaborinane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-1,3,2-dioxaborinane in Suzuki-Miyaura cross-coupling reactions involves the transmetalation of the boronic ester group to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the reaction .
Comparison with Similar Compounds
2-Cyclopentyl-1,3,2-dioxaborinane can be compared with other boronic esters, such as phenylboronic acid and pinacolborane . While all these compounds are used in Suzuki-Miyaura cross-coupling reactions, this compound is unique due to its cyclopentyl group, which can impart different steric and electronic properties to the reaction . Similar compounds include:
- Phenylboronic acid
- Pinacolborane
- Cyclopentylboronic acid
Properties
IUPAC Name |
2-cyclopentyl-1,3,2-dioxaborinane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BO2/c1-2-5-8(4-1)9-10-6-3-7-11-9/h8H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLJZWQRTBFMPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10529575 | |
Record name | 2-Cyclopentyl-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10529575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30169-74-5 | |
Record name | 2-Cyclopentyl-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10529575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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